4-Aminomethyl-5-methylpyridazine

Descripción general

Descripción

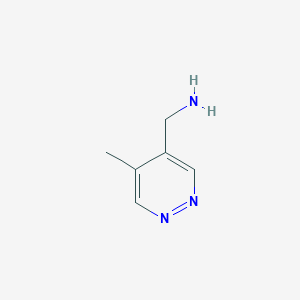

4-Aminomethyl-5-methylpyridazine: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Mecanismo De Acción

Target of Action

4-Aminomethyl-5-methylpyridazine is a derivative of pyridazinone , a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . .

Mode of Action

It is known that pyridazinone derivatives can exhibit a wide range of pharmacological activities . For instance, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been reported to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

4-Aminomethyl-5-methylpyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. One of the key interactions involves its binding with aminopyrimidine aminohydrolase, an enzyme that catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine . This interaction is crucial for the metabolism of thiamine, a vital cofactor in cellular processes. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to modulate cell signaling pathways, particularly those involving protein kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For instance, its interaction with aminopyrimidine aminohydrolase results in the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine, a critical step in thiamine metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings suggest that this compound can have lasting effects on cellular processes, even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cellular functions such as proliferation and differentiation . At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to thiamine metabolism. It interacts with aminopyrimidine aminohydrolase, facilitating the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine . This reaction is a key step in the salvage pathway of thiamine, which is essential for maintaining cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its polarity and ability to form hydrogen bonds with biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in modulating cellular metabolism and gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-5-methylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloromethyl-5-methylpyridazine with ammonia or an amine source to introduce the aminomethyl group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminomethyl-5-methylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced derivatives depending on the specific reaction conditions.

Substitution: Substituted pyridazine derivatives with different functional groups replacing the aminomethyl group.

Aplicaciones Científicas De Investigación

4-Aminomethyl-5-methylpyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drugs for various diseases.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Comparación Con Compuestos Similares

4-Aminomethylpyridazine: Lacks the methyl group at the 5-position.

5-Methylpyridazine: Lacks the aminomethyl group.

4-Methylpyridazine: Lacks both the aminomethyl and methyl groups.

Uniqueness: 4-Aminomethyl-5-methylpyridazine is unique due to the presence of both the aminomethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-Aminomethyl-5-methylpyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. This compound has garnered attention in pharmacology due to its diverse biological activities, particularly its interactions with various enzymes and proteins, leading to significant implications in medicinal chemistry and biochemical research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. One notable target is aminopyrimidine aminohydrolase, which plays a crucial role in thiamine metabolism. The compound facilitates the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine, impacting several metabolic pathways critical for cellular functions.

Key Interactions

- Enzyme Binding : The compound binds to aminopyrimidine aminohydrolase, enhancing its catalytic activity.

- Cell Signaling Modulation : It influences protein kinases and phosphatases, affecting gene expression related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial activity against various pathogens, indicating their potential use as antimicrobial agents.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents.

- Antibacterial Activity : Another investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, showcasing its potential as an antibiotic .

Cellular Effects

The effects of this compound on cellular processes are multifaceted:

- Proliferation and Differentiation : At low doses, it enhances cellular proliferation and differentiation.

- Apoptosis Induction : Higher concentrations lead to increased apoptosis in sensitive cell lines.

Pharmacokinetics

The compound's pharmacokinetics are crucial for understanding its biological activity:

- Stability : It remains stable under standard laboratory conditions with minimal degradation over time.

- Dosage Effects : The biological effects vary significantly with dosage; lower doses promote cellular functions while higher doses can induce cytotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those associated with thiamine metabolism. It facilitates the conversion of substrates through enzyme interactions, emphasizing its role in metabolic regulation.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Forms N-oxides when reacted with oxidizing agents like hydrogen peroxide.

- Reduction : Can be reduced to different derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : The aminomethyl group can participate in nucleophilic substitution reactions under basic conditions.

Summary of Chemical Reactions

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Lithium aluminum hydride | Reduced Derivatives |

| Substitution | Amines or thiols | Substituted Pyridazine Derivatives |

Propiedades

IUPAC Name |

(5-methylpyridazin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSZWZBAMSAIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.